Chromate(3-), bis(3-(hydroxy-kappaO)-4-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-7-nitro-1-naphthalenesulfonato(3-))-, trihydrogen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trihydrogen bis[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]-7-nitronaphthalene-1-sulfonato(3-)]chromate(3-) is a complex organic compound known for its vibrant color and unique chemical properties. It is often used in various industrial applications, particularly in the dyeing and textile industries due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trihydrogen bis[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]-7-nitronaphthalene-1-sulfonato(3-)]chromate(3-) typically involves the diazotization of 4-amino-3-hydroxynaphthalene-1-sulfonic acid, followed by coupling with naphthalen-2-ol. The resulting azo compound is then complexed with chromium to form the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The process involves multiple purification steps, including filtration and crystallization, to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are employed under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and other reduced forms of the original compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Trihydrogen bis[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]-7-nitronaphthalene-1-sulfonato(3-)]chromate(3-) has several applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo groups allow for strong interactions with other molecules, while the chromium center can participate in redox reactions. These properties make it useful in applications requiring stable and intense coloration .
Comparison with Similar Compounds
Similar Compounds
- Trisodium bis[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]-7-nitronaphthalene-1-sulfonato(3-)]chromate(3-)
- Trisodium bis[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]-naphthalene-1-sulfonato(3-)]chromate(3-)
- Trisodium bis[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]-5-nitronaphthalene-1-sulfonato(3-)]chromate(3-)
Uniqueness
Trihydrogen bis[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]-7-nitronaphthalene-1-sulfonato(3-)]chromate(3-) stands out due to its specific substitution pattern, which imparts unique spectral properties and stability. This makes it particularly valuable in applications requiring precise and consistent coloration .
Properties
CAS No. |
53036-47-8 |
---|---|
Molecular Formula |
C40H23CrN6O14S2 |
Molecular Weight |
927.8 g/mol |
IUPAC Name |
chromium(3+);7-(dioxidoamino)-3-oxo-4-[(2-oxonaphthalen-1-ylidene)hydrazinylidene]naphthalene-1-sulfonate;hydron;7-nitro-3-oxido-4-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C20H13N3O7S.C20H11N3O7S.Cr/c2*24-16-8-5-11-3-1-2-4-13(11)19(16)21-22-20-14-7-6-12(23(26)27)9-15(14)18(10-17(20)25)31(28,29)30;/h1-10,24-25H,(H,28,29,30);1-10H,(H,28,29,30);/q;-2;+3/p-1 |
InChI Key |
XVSBSKWHCBCQJW-UHFFFAOYSA-M |
Canonical SMILES |
[H+].[H+].[H+].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C4C=CC(=CC4=C(C=C3[O-])S(=O)(=O)[O-])[N+](=O)[O-])[O-].C1=CC=C2C(=C1)C=CC(=O)C2=NN=C3C4=C(C=C(C=C4)N([O-])[O-])C(=CC3=O)S(=O)(=O)[O-].[Cr+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.